![molecular formula C16H15BrO3 B6325911 Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate CAS No. 2432848-62-7](/img/structure/B6325911.png)
Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate
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Overview
Description
Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate, also known as MBMB, is an organic compound used in various scientific research applications. It has a wide range of uses, from the synthesis of pharmaceuticals to the development of new materials. MBMB is a versatile compound, and its properties make it suitable for a variety of applications.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an organoboron compound and the other a halide, catalyzed by a palladium(0) complex .
Biochemical Pathways
Related compounds have been involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic molecules .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
Related compounds have been used in the synthesis of various organic molecules, suggesting that this compound may also have utility in synthetic chemistry .
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate in laboratory experiments include its low cost, its availability, and its stability. It is also relatively easy to synthesize, making it convenient for laboratory use. The main limitation of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate is its lack of specificity, as it can react with a wide range of molecules. This can lead to unwanted side reactions, which can complicate the experiment and reduce its accuracy.
Future Directions
The future of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate is promising, as it has many potential applications in the chemical and pharmaceutical industries. It could be used to synthesize new drugs and materials, as well as to develop new methods for organic synthesis. It could also be used to study the biochemical and physiological effects of various compounds. Additionally, Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate could be used to develop new catalysts and reagents for organic synthesis. Finally, Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate could be used to study the mechanism of action of various compounds, and to develop new methods for organic synthesis.
Synthesis Methods
Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate is synthesized by a reaction between benzyl bromide and methyl benzoate in the presence of a strong base such as sodium hydroxide. The reaction is carried out in a solvent such as methanol or ethanol and the product is isolated by distillation or recrystallization. The reaction is highly exothermic, and it is necessary to cool the reaction vessel to prevent the reaction from becoming too vigorous.
Scientific Research Applications
Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate has many scientific research applications. It is used in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and as a reagent in the synthesis of organic compounds. It is also used in the development of new materials, such as polymers, and in the production of specialty chemicals. Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate is also used in the production of biopolymers and in the study of organic reactions.
properties
IUPAC Name |
methyl 3-bromo-5-methyl-2-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-11-8-13(16(18)19-2)15(14(17)9-11)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHVCTBWPDREKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate |
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